Scientific Field: Medicinal Chemistry
Application Summary: Teoc-OSu has been utilized in the synthesis of anticonvulsant agents. A focused series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were developed using an optimized coupling reaction involving Teoc-OSu .
Methods of Application: The compound was used in the synthesis of (2,5-Dioxopyrrolidin-1-yl) (phenyl)acetamides. The synthesis involved an optimized coupling reaction, and the derivatives were tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice .
Results and Outcomes: The most potent anticonvulsant activity and favorable safety profile were demonstrated for one of the synthesized compounds, with a median effective dose (ED50) MES of 45.6 mg/kg and ED50 6 Hz (32 mA) of 39.5 mg/kg. The compound also showed effectiveness in pain models and had high metabolic stability with negligible hepatotoxicity .
Scientific Field: Biochemistry
Application Summary: Teoc-OSu is used as a protecting group for amines during peptide synthesis. It is a mild reagent that offers convenience over traditional protecting groups like benzyl carbonochloridate .
Methods of Application: The compound is employed to protect amino acids in the synthesis of biologically active molecules. The protection is typically performed under mild conditions to avoid racemization or damage to sensitive amino acids .
Results and Outcomes: The use of Teoc-OSu in peptide synthesis allows for the production of a series of biologically active molecules with high purity and yield. The protecting group can be removed without affecting the integrity of the peptide chain .
Scientific Field: Organic Chemistry
Application Summary: Teoc-OSu serves as an acylating reagent to produce Teoc-amino acid derivatives, which are intermediates in the synthesis of various organic compounds .
Methods of Application: The acylation process involves the reaction of Teoc-OSu with amino acids to form Teoc-protected amino acid derivatives. These derivatives are then used as intermediates in further synthetic reactions .
Results and Outcomes: The Teoc-protected amino acids are crucial intermediates that facilitate the synthesis of complex organic molecules. The protection strategy ensures the stability of the amino group during subsequent reactions .
Scientific Field: Neuropharmacology
Application Summary: Teoc-OSu has been involved in the development of new therapeutics for neurological disorders such as epilepsy, where drug resistance is a significant challenge .
Methods of Application: Derivatives synthesized using Teoc-OSu were subjected to in vivo and in vitro studies to assess their anticonvulsant properties. The studies included various animal models and mechanistic investigations .
Results and Outcomes: The synthesized compounds exhibited broad-spectrum activity in seizure models and showed promise as candidates for further preclinical development due to their favorable activity profile and drug-like properties .
Scientific Field: Pharmacology
Application Summary: Compounds synthesized with Teoc-OSu have shown efficacy in pain models, including the formalin test of tonic pain, capsaicin-induced pain model, and oxaliplatin-induced neuropathic pain model in mice .
Methods of Application: The synthesized compounds were tested in various pain models to evaluate their analgesic properties. The methods included administering the compounds to mice and observing their behavior in response to pain stimuli .
Results and Outcomes: The compounds demonstrated effective pain relief in the tested models, indicating their potential as new analgesic agents. The results included quantitative data on dose-response relationships and statistical analyses of pain scores .
Scientific Field: Pharmacokinetics
Application Summary: Teoc-OSu derivatives have been assessed for their metabolic stability, hepatotoxicity, and inhibition of cytochrome P450 isoforms, which are crucial parameters in pharmacokinetics .
Methods of Application: The compounds were subjected to metabolic stability tests using human liver microsomes and evaluated for their potential hepatotoxic effects. Additionally, their interaction with cytochrome P450 isoforms was investigated .
Results and Outcomes: The studies revealed high metabolic stability and negligible hepatotoxicity for the compounds. They also exhibited relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9, compared to reference compounds .
Scientific Field: Chemical Kinetics
Application Summary: Teoc-OSu has been studied for its reactivity in chemical kinetics, particularly in the disassembly of silyl-containing ethoxycarbonates and ethoxycarbamates on electron-poor anilines and phenols .
Methods of Application: The kinetics of disassembly were determined in real-time upon exposure to fluoride ion sources at room temperature. This involved monitoring the reaction progress using spectroscopic methods .
Results and Outcomes: The study provided insights into the rate of disassembly and the influence of the silyl group on the stability of the compounds. The quantitative data obtained helped in understanding the reactivity patterns of Teoc-OSu derivatives .
Scientific Field: Organic Synthesis
Application Summary: The Teoc group is a commonly used carbamate protecting group for amines. It is stable towards hydrolysis and other nucleophilic attacks, and tolerates most acidic and reductive conditions, including heterogeneous hydrogenation .
Methods of Application: Protection of amines using Teoc-OSu is typically performed under Schotten-Baumann conditions with inorganic bases. Deprotection is commonly achieved by treatment with fluoride reagents such as TBAF .
Scientific Field: Reagent Chemistry
Application Summary: Teoc-OSu is a silicon-based reagent that can be prepared from 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide. It is used in the development of new reagents for organic synthesis .
Methods of Application: The preparation of Teoc-OSu involves the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide under controlled conditions .
Results and Outcomes: The availability of Teoc-OSu as a silicon-based reagent expands the toolkit for synthetic chemists, allowing for the design of novel synthetic routes and the creation of diverse organic compounds .
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate is a synthetic compound characterized by the molecular formula and a molecular weight of 259.33 g/mol. This compound is notable for its unique structure, which includes a pyrrolidine ring and a trimethylsilyl group, enhancing its stability and reactivity in various chemical processes. It is often referred to in the literature as Teoc-OSu, particularly in the context of its applications in peptide synthesis and biochemical modifications .
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate exhibits significant biological activity primarily through its role in modifying amino acids via acylation. The compound's mechanism of action involves the formation of Teoc-amino acid derivatives, which can influence various biochemical pathways. Its stability under specific storage conditions (dry environments at 2-8°C) is crucial for maintaining its efficacy in biological applications .
The synthesis of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate typically involves the reaction of 2-trimethylsilylethanol with di-succinimidyl carbonate in the presence of triethylamine. The reaction is conducted in acetonitrile at room temperature for several hours, followed by purification through extraction and precipitation methods.
In industrial settings, the synthesis methods mirror laboratory techniques but are scaled up to improve yield and purity. Optimization of reaction conditions and the use of automated reactors can enhance production efficiency .
This compound finds extensive applications across various fields:
Interaction studies of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate focus on its reactivity with amino acids and other nucleophiles. These studies provide insights into its potential as a tool for biochemical modifications and its role in synthesizing complex organic molecules. The compound's ability to selectively protect amino groups makes it valuable in peptide chemistry .
Several compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione | Contains a pyrrolidine ring and trimethylsilyl group | Similar protective capabilities but different reactivity profiles |
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate | Substituted benzyl group | Offers different steric effects compared to trimethylsilyl |
2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate | More complex ether structure | Increased solubility but lower stability due to multiple ether linkages |
The uniqueness of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate lies in its trimethylsilyl group, which provides steric protection while enhancing stability. This characteristic makes it particularly advantageous for selective protection of amino groups during peptide synthesis compared to other similar compounds .
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate is systematically named according to IUPAC conventions as (2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate. The compound is widely recognized by several synonyms and abbreviations in synthetic chemistry literature:
Designation | Identifier |
---|---|
Systematic Name | (2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate |
Common Abbreviation | Teoc-OSu |
CAS Registry Number | 78269-85-9 |
EC Number | 628-606-6 |
PubChem CID | 5018386 |
SMILES | CSi(C)CCOC(=O)ON1C(=O)CCC1=O |
InChI Key | FLDNDAMSCINJDX-UHFFFAOYSA-N |
The "Teoc-OSu" abbreviation derives from its role as an active ester reagent for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, where "OSu" denotes the N-hydroxysuccinimide leaving group.
The compound emerged from efforts to improve protecting group strategies in peptide synthesis. Shute and Rich first reported its synthesis in 1987 via the reaction of 2-(trimethylsilyl)ethanol with N,N'-disuccinimidyl carbonate. This work addressed limitations of earlier Teoc-introducing reagents, such as dipeptide formation during amino acid protection.
Key milestones include:
These developments established Teoc-OSu as a cornerstone reagent for orthogonal protection strategies, particularly in complex oligomer syntheses.
Teoc-OSu’s utility stems from three critical attributes:
The Teoc group exhibits exceptional stability under acidic (e.g., trifluoroacetic acid), basic (e.g., piperidine), and reductive (e.g., hydrogenolysis) conditions. This enables sequential deprotection in multi-step syntheses without compromising other common protecting groups:
Protecting Group | Compatibility with Teoc |
---|---|
Boc (tert-butoxycarbonyl) | Stable under TFA cleavage |
Fmoc (fluorenylmethyloxycarbonyl) | Stable under piperidine treatment |
Cbz (benzyloxycarbonyl) | Stable during hydrogenolysis |
This orthogonality is exemplified in the synthesis of Gly-Ψ[CH(CF₃)NH]-peptides, where Teoc-protected intermediates endured both Fmoc-deprotection and ester hydrolysis steps.
Teoc-OSu operates via a two-step mechanism:
Kinetic studies revealed second-order rate constants of 0.12–0.45 M⁻¹s⁻¹ for Teoc cleavage in THF at 25°C, enabling precise temporal control in multi-step reactions.
The compound’s regulatory and commercial profiles are well-established:
Commercial suppliers (e.g., Sigma-Aldrich, ChemScene) offer quantities from 10 g to 1 kg, with pricing tiers reflecting scale economies. The compound’s safety data sheet (SDS) mandates PPE including nitrile gloves and eye protection during handling.
Irritant